Ethyl 3-mercaptobutyrate

Flavour Chemistry Sensory Analysis Thiol Esters

Ethyl 3-mercaptobutyrate (CAS 156472‑94‑5) is an organic sulfur compound belonging to the fatty acid ester class, with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol. The compound is a colourless to pale yellow liquid that exhibits a boiling point of 189 °C (or 109‑112 °C at 2 mmHg), a density of 1.018 g/cm³, and a refractive index (n20/D) of 1.458.

Molecular Formula C6H12O2S
Molecular Weight 148.23 g/mol
CAS No. 156472-94-5
Cat. No. B134158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-mercaptobutyrate
CAS156472-94-5
Molecular FormulaC6H12O2S
Molecular Weight148.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)S
InChIInChI=1S/C6H12O2S/c1-3-8-6(7)4-5(2)9/h5,9H,3-4H2,1-2H3
InChIKeyFPBCNQQYLDBWMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  soluble in non-polar solvents
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Mercaptobutyrate (CAS 156472-94-5) – Chemical Identity, Physical Constants, and Procurement-Relevant Baseline


Ethyl 3-mercaptobutyrate (CAS 156472‑94‑5) is an organic sulfur compound belonging to the fatty acid ester class, with the molecular formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol [1]. The compound is a colourless to pale yellow liquid that exhibits a boiling point of 189 °C (or 109‑112 °C at 2 mmHg), a density of 1.018 g/cm³, and a refractive index (n20/D) of 1.458 . It is classified under FEMA 3977 and appears in the EAFUS (Everything Added to Food in the United States) inventory [2], establishing its baseline regulatory standing for flavour and fragrance applications.

Why Ethyl 3-Mercaptobutyrate Cannot Be Interchanged with Generic Thiol Esters – A Procurement and Formulation Risk Analysis


Although ethyl 3‑mercaptobutyrate belongs to the thiol ester family, its specific chain length (C₆) and the β‑position of the thiol group impart a distinctive sensory profile and physical behaviour that are not replicated by homologues such as ethyl 3‑mercaptopropionate (C₅) or ethyl 2‑mercaptopropionate [1][2]. Procurement decisions based solely on functional group similarity risk altering the odour detection threshold, flavour character, and handling characteristics of the final formulation. The quantitative evidence presented in Section 3 demonstrates that substitution with a generic analogue would compromise the roasted‑sweet tropical note required for mango and muscat grape profiles [3], change the volatility window due to boiling point differences , and affect downstream synthetic reproducibility because of distinct reactivity in thiol‑ene and disulfide‑forming pathways [4].

Quantitative Differentiation Guide: Ethyl 3-Mercaptobutyrate vs. Closest Analogs


Odour Detection Threshold: 10× Lower than Ethyl 3-Mercaptopropionate in Aqueous Media

Ethyl 3-mercaptobutyrate exhibits an odour detection threshold of 0.1 ppb in water, whereas ethyl 3-mercaptopropionate (CAS 5466‑06‑8) is detected at approximately 1 ppb under identical sensory conditions [1]. This ten‑fold difference in potency means that substituting ethyl 3‑mercaptobutyrate with its lower homologue would require a ten‑fold higher dose to achieve comparable initial impact, thereby altering the cost‑in‑use and potentially introducing off‑notes at higher concentrations [2].

Flavour Chemistry Sensory Analysis Thiol Esters

Flavour Character Specificity: Mango, Muscat Grape, and Blackcurrant vs. Generic Sulfurous Notes

At a usage level of 0.1–10 ppb, ethyl 3‑mercaptobutyrate imparts a flavour profile described as green, mango, fruity sulphurous, sweet muscat grape, blackcurrant, tropical, and fleshy [1]. In contrast, ethyl 3‑mercaptopropionate is characterised primarily as roasted, alliaceous, and meaty [2], while ethyl 2‑mercaptopropionate delivers a sharper, more pungent sulfur impression. This specificity is critical for formulators targeting tropical fruit or white grape notes; using a generic thiol ester would shift the flavour profile away from the intended target.

Flavour Formulation Tropical Fruit Sulfur Compounds

Boiling Point and Volatility: Reduced Pressure Boiling Range 109–112 °C at 2 mmHg

Ethyl 3‑mercaptobutyrate exhibits a boiling point of 109–112 °C at 2 mmHg (lit.) . Methyl 3‑mercaptobutyrate (CAS 54000‑83‑2) has a lower boiling point (approximately 95–98 °C at 2 mmHg) [1]. This difference affects distillation purification protocols and vapour‑phase stability during thermal processing. In applications where the compound is exposed to elevated temperatures (e.g., baked goods, extrusion, or high‑temperature fragrance diffusion), the higher boiling point of the ethyl ester reduces premature volatilisation, improving flavour or fragrance retention.

Physical Chemistry Process Engineering Quality Control

Density and Refractive Index: Quality Control Differentiators for Purity Assessment

Ethyl 3‑mercaptobutyrate has a reported density of 0.9990 g/mL at 25 °C and a refractive index (n20/D) of 1.458 . In comparison, ethyl 3‑mercaptopropionate has a density of 1.058 g/mL and a refractive index of 1.465 [1]. These distinct values provide unambiguous, instrument‑based confirmation of identity and purity during incoming material inspection, preventing mis‑identification with other thiol esters that may have similar odour characteristics but different physical constants.

Analytical Chemistry Quality Assurance Specification Setting

Synthetic Accessibility: Disulfide Dimer Reduction Route with Demonstrated Scalability

Ethyl 3‑mercaptobutyrate is prepared via reaction of ethyl crotonate with sodium hydrogen sulfide and sodium bicarbonate in water at room temperature to form the disulfide dimer, followed by reduction to the free thiol [1]. This route avoids the use of gaseous H₂S, which is required for many alternative thiol ester syntheses [2]. The disulfide intermediate provides a stable, odour‑masked form that can be stored and reduced on demand, improving supply chain flexibility and reducing exposure to volatile thiol odours during manufacturing.

Synthetic Chemistry Process Development Thiol Protection

Optimal Application Scenarios for Ethyl 3-Mercaptobutyrate Based on Evidence-Backed Differentiation


Tropical Fruit and Muscat Grape Flavour Formulations Requiring Sub-ppb Potency

Formulators developing mango, passionfruit, lychee, or muscat grape flavours should select ethyl 3‑mercaptobutyrate over ethyl 3‑mercaptopropionate or methyl 3‑mercaptobutyrate. Its 0.1 ppb detection threshold enables flavour impact at trace levels, and its specific tropical/grape character cannot be replicated by other thiol esters [1]. The compound should be used at 0.1–10 ppb in the final foodstuff to achieve the desired green, fruity sulphurous note without introducing meaty or alliaceous off‑notes .

Thermally Processed Foods and High-Temperature Fragrance Diffusion Systems

When a flavour or fragrance ingredient is subjected to elevated temperatures (e.g., baked goods, extruded snacks, or heated air fresheners), the higher boiling point of ethyl 3‑mercaptobutyrate (189 °C at 760 mmHg; 109–112 °C at 2 mmHg) provides better retention compared to lower‑boiling methyl esters [1]. This reduces evaporative loss during processing and extends the sensory shelf life of the finished product .

Quality Control and Incoming Material Identity Verification

Procurement and quality teams should utilise the compound's distinct density (0.9990 g/mL at 25 °C) and refractive index (n20/D 1.458) as part of the certificate of analysis (CoA) specification [1]. These values differ significantly from ethyl 3‑mercaptopropionate (density 1.058 g/mL, n20/D 1.465), providing a rapid, non‑destructive identity check to prevent mis‑shipment or substitution with incorrect analogues .

Odour-Controlled Manufacturing and Supply Chain Management

Manufacturers seeking to minimise volatile thiol exposure should consider procuring the disulfide dimer intermediate of ethyl 3‑mercaptobutyrate. This stable, odour‑masked form can be stored and reduced to the free thiol on demand using the established sodium hydrogen sulfide/sodium bicarbonate route in water [1]. This approach improves workplace safety and reduces the need for specialised odour‑abatement equipment during storage and transport .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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